N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide
Description
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide is an organic compound, which combines a substituted phenyl group with a benzodioxole structure and an amide group. This unique molecular structure indicates its potential utility in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-14-9-5-4-8-13(14)19-17(20)12-7-6-10-15-16(12)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALFYVUOTVFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1NC(=O)C2=C3C(=CC=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide can be synthesized through multi-step organic reactions. One common method involves the reaction of 2-methylpropan-2-ol with 2-hydroxybenzoic acid to form 2-[(2-methylpropan-2-yl)oxy]benzoic acid. This intermediate then reacts with 1,3-benzodioxole-4-amine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound can involve catalytic processes to ensure higher yields and purities. One scalable method includes using a continuous flow reactor, which allows for precise control of reaction conditions and minimizes waste. The use of palladium or platinum catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized to form corresponding quinones.
Reduction: : Reduction can break the carboxamide group to form corresponding amines.
Substitution: : Halogenation and nitration can substitute hydrogen atoms on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydride donors such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogens like bromine or chlorine in the presence of catalysts like iron(III) chloride.
Major Products
Major products depend on the reaction type:
Oxidation yields quinones.
Reduction yields primary or secondary amines.
Substitution yields halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, it serves as an intermediate for synthesizing more complex organic molecules. It also acts as a ligand in coordination chemistry.
Biology
The compound's structural resemblance to natural products allows it to interact with biological systems, making it useful in studying enzyme inhibitors.
Medicine
Potential pharmaceutical applications include its use as a building block for designing drugs targeting neurological disorders or cancers.
Industry
In industry, it can be used as a precursor in the manufacture of dyes, pigments, and polymer additives.
Mechanism of Action
Molecular Targets and Pathways
The compound may act by binding to specific enzymes or receptors in biological systems. Its benzodioxole moiety can intercalate with DNA, affecting replication and transcription processes.
Molecular Targets
Primary targets include kinases, proteases, and other regulatory proteins in cellular pathways.
Comparison with Similar Compounds
Unique Features
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3-benzodioxole-4-carboxamide is unique because of its combined structural features of benzodioxole and phenyl groups linked through an amide bond.
Similar Compounds
N-[2-[(2-hydroxyphenyl)]-1,3-benzodioxole-4-carboxamide
2-[(2-methylpropan-2-yl)oxy]benzamide
1,3-benzodioxole-4-carboxamide
These compounds share similar structural motifs but differ in substituents and specific functionalities, giving them distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
